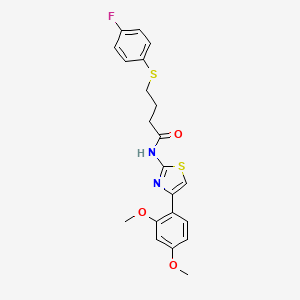

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

CAS No.: 922913-52-8

Cat. No.: VC4308859

Molecular Formula: C21H21FN2O3S2

Molecular Weight: 432.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922913-52-8 |

|---|---|

| Molecular Formula | C21H21FN2O3S2 |

| Molecular Weight | 432.53 |

| IUPAC Name | N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide |

| Standard InChI | InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-17(19(12-15)27-2)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) |

| Standard InChI Key | ULKHJZQGBHWLRG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)OC |

Introduction

Synthesis

The synthesis of thiazole derivatives often involves the reaction of thiourea or thioamides with appropriate aldehydes or ketones. For N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, a possible synthesis route could involve:

-

Formation of the Thiazole Ring: This might involve the reaction of a suitable thioamide with a 2,4-dimethoxybenzaldehyde derivative.

-

Introduction of the Butanamide Chain: This could be achieved through amide coupling reactions.

-

Attachment of the Fluorophenylthio Group: This might involve a nucleophilic substitution or a cross-coupling reaction.

Biological Activity

Thiazole derivatives are known for their potential biological activities, including antimicrobial and anticancer effects. The presence of methoxy and fluorine substituents could enhance these properties by improving the compound's ability to interact with biological targets.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial or fungal growth. |

| Anticancer Activity | Inhibition of cancer cell proliferation or induction of apoptosis. |

Research Findings and Future Directions

While specific research findings on N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide are not available, studies on similar thiazole derivatives suggest promising biological activities. Future research should focus on synthesizing this compound and evaluating its pharmacological properties using in vitro and in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume